molecular formula C9H10N2O3 B1402927 2,5,6-Trimethoxynicotinonitrile CAS No. 1383788-46-2

2,5,6-Trimethoxynicotinonitrile

Cat. No.: B1402927
CAS No.: 1383788-46-2
M. Wt: 194.19 g/mol
InChI Key: DJBZPGFWUOOIPH-UHFFFAOYSA-N
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Description

2,5,6-Trimethoxynicotinonitrile: is an organic compound with the molecular formula C9H10N2O3 . It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is characterized by the presence of three methoxy groups attached to the pyridine ring, along with a nitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethoxynicotinonitrile typically involves the reaction of 2,5,6-trimethoxypyridine with a suitable nitrile source under specific reaction conditions. One common method involves the use of cyanogen bromide (BrCN) as the nitrile source in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures to facilitate the formation of the nitrile group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trimethoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5,6-Trimethoxynicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5,6-Trimethoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in biological systems. The exact mechanism of action varies based on the specific application and target .

Comparison with Similar Compounds

Comparison: 2,5,6-Trimethoxynicotinonitrile is unique due to the specific positioning of its methoxy groups and nitrile group on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of methoxy groups at the 2, 5, and 6 positions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2,5,6-trimethoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-12-7-4-6(5-10)8(13-2)11-9(7)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBZPGFWUOOIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270907
Record name 3-Pyridinecarbonitrile, 2,5,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383788-46-2
Record name 3-Pyridinecarbonitrile, 2,5,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383788-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2,5,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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